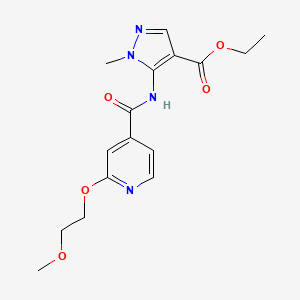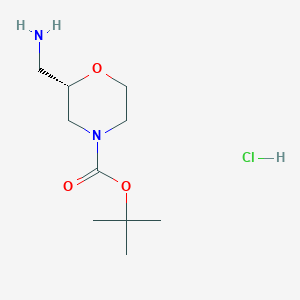![molecular formula C16H10N4O6 B2662716 2-2-[1,3-phenylenebis(oxy)]bis[5-nitro-(9CI)-Pyridine CAS No. 53304-63-5](/img/structure/B2662716.png)
2-2-[1,3-phenylenebis(oxy)]bis[5-nitro-(9CI)-Pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-2-[1,3-phenylenebis(oxy)]bis[5-nitro-(9CI)-Pyridine]” is a chemical compound with the CAS Number: 53304-63-5 . Its IUPAC name is 1,3-bis((5-nitropyridin-2-yl)oxy)benzene . The molecular weight of this compound is 354.28 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H10N4O6/c21-19(22)11-4-6-15(17-9-11)25-13-2-1-3-14(8-13)26-16-7-5-12(10-18-16)20(23)24/h1-10H . This code represents the molecular structure of the compound.It should be stored at a temperature between 2 and 8 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Fluorescence “Turn-On” Indicator Displacement Assay
A study by Tanwar and Iyer (2017) developed a water-soluble cationic conjugated polyelectrolyte specifically synthesized for the selective recognition of nitroexplosive picric acid (PA) via fluorescence “turn-on” in aqueous media. This approach distinguishes PA from closely related nitroexplosive compounds, showcasing the potential application of 2-2-[1,3-phenylenebis(oxy)]bis[5-nitro-(9CI)-Pyridine] derivatives in environmental monitoring and safety protocols [Tanwar and Iyer, 2017].
Catalytic Polymerization and Microstructure Control
Guironnet et al. (2009) explored the catalytic polymerization in dense carbon dioxide to produce controlled microstructure polyethylenes using nickel(II) methyl complexes. This research highlights the utility of pyridine-based compounds in facilitating polymerization processes under environmentally benign conditions, leading to polymers with specific structural and mechanical properties [Guironnet, Göttker‐Schnetmann, & Mecking, 2009].
Advanced Material Synthesis
A significant advancement in material science is demonstrated through the synthesis and application of novel thermally stable pyridine‐based poly(amide imide amide)s. Mehdipour‐Ataei and Taremi (2011) describe the preparation of polymers with enhanced solubility and thermal stability, derived from pyridine-based components, indicating the potential for high-performance materials in industrial applications [Mehdipour‐Ataei & Taremi, 2011].
Heteroatom Influence in Biradicals
The influence of heteroatoms in pyridine-based nitronyl nitroxide biradicals was studied by Rajadurai et al. (2003). Their work on novel pyridine-based biradicals provides insights into the electronic structure and magnetic properties of these materials, suggesting applications in magnetic data storage and spintronics [Rajadurai, Ivanova, Enkelmann, & Baumgarten, 2003].
Safety and Hazards
Eigenschaften
IUPAC Name |
5-nitro-2-[3-(5-nitropyridin-2-yl)oxyphenoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O6/c21-19(22)11-4-6-15(17-9-11)25-13-2-1-3-14(8-13)26-16-7-5-12(10-18-16)20(23)24/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFKMKSWZFZKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)[N+](=O)[O-])OC3=NC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2662635.png)

![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-2-carboxamide](/img/structure/B2662640.png)



![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2662645.png)



![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)-2-pyrrolidinone](/img/structure/B2662653.png)
![3-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2662654.png)
